

# Technical Monograph: 2-Bromo-5-hydroxypyridine

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## Compound of Interest

Compound Name: 2-Bromo-5-hydroxypyridine

CAS No.: 55717-40-3; 55717-45-8

Cat. No.: B2741404

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CAS: 55717-45-8 | IUPAC: 6-Bromopyridin-3-ol

## Executive Summary

**2-Bromo-5-hydroxypyridine** serves as a critical scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and neurological agents. Its value lies in its orthogonal reactivity profile: the C-2 bromine atom provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-5 hydroxyl group offers a site for etherification or esterification to tune lipophilicity and target binding.

Unlike its 2-hydroxy or 4-hydroxy isomers, **2-bromo-5-hydroxypyridine** does not form a neutral pyridone tautomer. Instead, it exists in a solvent-dependent equilibrium between a neutral phenolic form and a zwitterionic species. Understanding this physicochemical nuance is essential for optimizing alkylation regioselectivity and solubility during process development.

## Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthetic planning.

Property	Value / Description	Context
Molecular Weight	173.99 g/mol	Small molecule fragment suitable for FBDD (Fragment-Based Drug Discovery).
Melting Point	136 – 140 °C	Crystalline solid; sharp MP indicates high purity potential.
pKa (OH)	~8.7 (Predicted)	More acidic than phenol (pKa 10) due to the electron-deficient pyridine ring and electron-withdrawing Br.
pKa (NH <sup>+</sup> )	~3.0 (Zwitterion)	The pyridinium proton is relatively acidic, limiting basicity.
LogP	~1.35	Moderate lipophilicity; favorable for CNS penetration when functionalized.
Solubility	DMSO, Methanol, DMF	Poor solubility in non-polar hydrocarbons; moderate in water (pH dependent).

## Tautomerism & Structural Dynamics

A common misconception in pyridine chemistry is treating all hydroxypyridines as potential pyridones.

- 2- and 4-Hydroxypyridines: Tautomerize to stable, neutral lactams (pyridones).
- 3- and 5-Hydroxypyridines: Cannot form neutral pyridones because the keto-form would disrupt aromaticity without a mechanism to relocate the proton to nitrogen neutrally.

For **2-bromo-5-hydroxypyridine**, the equilibrium exists between the neutral enol (dominant in non-polar solvents) and the zwitterion (stabilized in water/protic solvents).

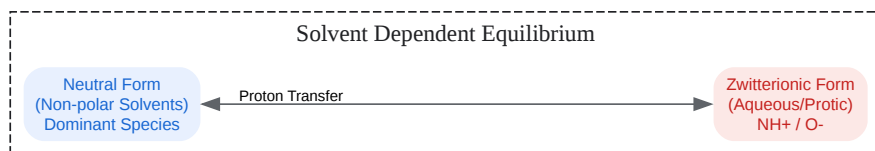


Figure 1: Tautomeric equilibrium of 3-hydroxypyridine derivatives. Note the absence of a neutral keto-isomer.

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Figure 1: The 5-hydroxy substitution pattern prevents the formation of a neutral pyridone, restricting the species to neutral or zwitterionic forms.

## Reactivity Profile & Mechanistic Insights[1]

### Orthogonal Functionalization

The molecule acts as a bifunctional linchpin. The reactivity order is generally O-alkylation > Pd-catalyzed Coupling, though this can be reversed using protecting groups.

#### A. O-Alkylation (Nucleophilic Substitution)

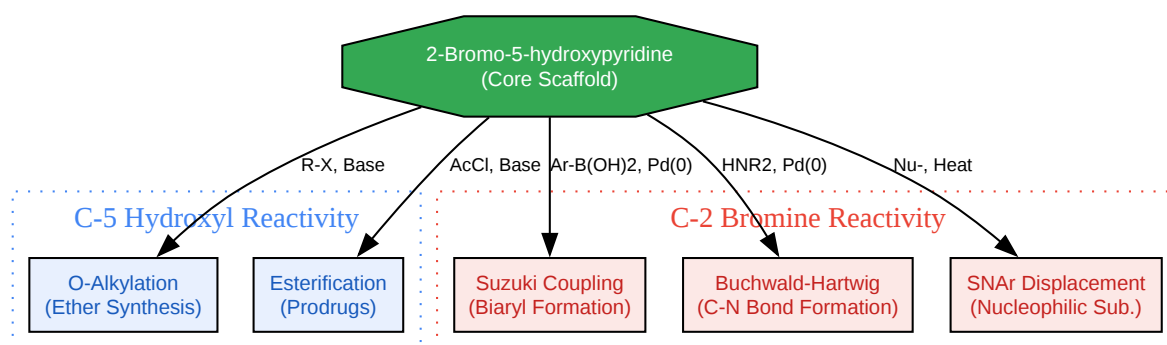
The C-5 hydroxyl group is a nucleophile. In the presence of a base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ ), the phenoxide anion is generated.

- **Regioselectivity:** Unlike 2-pyridones, where N-alkylation is a major competitor, **2-bromo-5-hydroxypyridine** predominantly undergoes O-alkylation to form ethers. N-alkylation would result in a high-energy charged quaternary ammonium species, which is kinetically and thermodynamically disfavored under standard basic conditions.
- **Solvent Effect:** Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the oxygen anion.

#### B. C-2 Cross-Coupling (Electrophilic Attack)

The C-2 position is activated for oxidative addition by Palladium (0) due to the electron-withdrawing nature of the adjacent nitrogen and the bromine itself.

- Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.
- Buchwald-Hartwig: Allows introduction of amines at the C-2 position, displacing the bromine.
- S<sub>N</sub>Ar: The bromine can also be displaced by strong nucleophiles (e.g., methoxide, thiols) via Nucleophilic Aromatic Substitution, although this requires harsher conditions than Pd-catalysis.



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Figure 2: Reactivity map showing the orthogonal functionalization sites at C-5 (Nucleophilic) and C-2 (Electrophilic).

## Experimental Protocols

### Protocol A: Regioselective O-Alkylation

Objective: Synthesis of 2-bromo-5-(benzyloxy)pyridine.

- Reagents: **2-Bromo-5-hydroxypyridine** (1.0 eq), Benzyl bromide (1.1 eq), K<sub>2</sub>CO<sub>3</sub> (2.0 eq), DMF (0.2 M concentration).
- Setup: Charge a round-bottom flask with the pyridine and K<sub>2</sub>CO<sub>3</sub>. Add anhydrous DMF and stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).
- Addition: Add benzyl bromide dropwise.

- Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
- Workup: Dilute with water (precipitation often occurs). Extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- Yield: Typically 85–95%. The product is a stable ether ready for C-2 coupling.

## Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 2-bromo core with Phenylboronic acid.

- Reagents: **2-Bromo-5-hydroxypyridine** (or its O-alkylated derivative) (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
- Procedure:
  - Combine aryl halide, boronic acid, and base in the reaction vessel.[1]
  - Add solvents and sparge with Nitrogen for 10 minutes.
  - Add Pd catalyst under Nitrogen counter-flow.
  - Heat to 90 °C for 12 hours.
- Purification: Filter through Celite to remove Pd residues. Concentrate and purify via flash column chromatography.
- Note: If using the free hydroxyl substrate (unprotected), require an extra equivalent of base to neutralize the phenolic proton, though this may slow the reaction due to catalyst poisoning by the phenoxide. Protection (O-alkylation) prior to Suzuki coupling is recommended.

## Safety & Handling

- Hazards: **2-Bromo-5-hydroxypyridine** is classified as an Irritant (Skin/Eye/Respiratory).[2]
- Hepatotoxicity Warning: Related halogenated pyridines have shown potential for hepatotoxicity in metabolic studies. Handle with gloves and in a fume hood.

- Storage: Store in a cool, dry place. Light sensitive (store in amber vials) to prevent debromination or oxidation over long periods.

## References

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